![molecular formula C10H11NO3 B046827 Methyl 3-acetyl-4-aminobenzoate CAS No. 111714-47-7](/img/structure/B46827.png)
Methyl 3-acetyl-4-aminobenzoate
Overview
Description
“Methyl 3-acetyl-4-aminobenzoate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “methyl 3-acetyl-4-aminobenzoate”, “111714-47-7”, “MFCD11656627”, “Methyl 3-acetyl-4-amino-benzoate”, and "METHYL 4-AMINO-3-ACETYLBENZOATE" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-acetyl-4-aminobenzoate” involves a benzene ring with a methyl, acetyl, and aminobenzoate group attached . The InChI code for this compound is "1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3" . The Canonical SMILES representation is "CC(=O)C1=C(C=CC(=C1)C(=O)OC)N" .
Physical And Chemical Properties Analysis
“Methyl 3-acetyl-4-aminobenzoate” has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 193.07389321 g/mol . The topological polar surface area is 69.4 Ų . The heavy atom count is 14 . The complexity of the compound is 240 .
Scientific Research Applications
Pharmaceutical Building Block
Methyl 3-acetyl-4-aminobenzoate: serves as a versatile building block in pharmaceuticals due to its structural flexibility and ability to undergo substitutions. It’s a derivative of para-aminobenzoic acid (PABA), which is extensively used in the chemical industry for the preparation of folate, vital for DNA synthesis and replication .
Anticancer Agent
Research indicates that PABA derivatives, including Methyl 3-acetyl-4-aminobenzoate , have shown potential as anticancer agents. They have been observed to inhibit VEGFR-2, a key factor in tumor angiogenesis, and induce apoptosis through the increase of caspase-3 levels .
Anti-Alzheimer’s Therapy
PABA compounds are being explored for their anti-Alzheimer’s properties. The ability to modulate biological processes that are implicated in Alzheimer’s disease makes Methyl 3-acetyl-4-aminobenzoate a candidate for further investigation in this field .
Antibacterial and Antiviral Applications
The antibacterial and antiviral activities of PABA derivatives make them suitable for the development of new therapeutic agentsMethyl 3-acetyl-4-aminobenzoate could be used to synthesize compounds with potential applications in treating bacterial and viral infections .
Antioxidant Properties
As an antioxidant, Methyl 3-acetyl-4-aminobenzoate can help in neutralizing free radicals, which are implicated in various diseases and aging processes. This application is significant in the development of treatments for oxidative stress-related conditions .
Anti-inflammatory Uses
The anti-inflammatory properties of Methyl 3-acetyl-4-aminobenzoate are valuable in the research for new drugs that can alleviate inflammation, which is a common pathway in many chronic diseases .
Mechanism of Action
Target of Action
Methyl 3-acetyl-4-aminobenzoate is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens . The primary targets of this compound are likely to be the same as those of PABA and its derivatives, which have exhibited various biological activities .
Mode of Action
It’s known that paba and its derivatives interact with their targets by inhibiting the synthesis of folic acid, a vital component for bacterial growth . Methyl 3-acetyl-4-aminobenzoate, being a derivative of PABA, might exhibit a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by Methyl 3-acetyl-4-aminobenzoate are likely to be similar to those affected by PABA and its derivatives. These compounds inhibit the synthesis of folic acid, thereby disrupting the growth of bacteria
Result of Action
The result of the action of Methyl 3-acetyl-4-aminobenzoate is likely to be the inhibition of bacterial growth, given its similarity to PABA and its derivatives . Some of these derivatives have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and antifungal properties . They have also exhibited notable cytotoxicity for certain cancer cell lines .
Action Environment
The action, efficacy, and stability of Methyl 3-acetyl-4-aminobenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability
properties
IUPAC Name |
methyl 3-acetyl-4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWQJXAUBYDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446037 | |
Record name | methyl 3-acetyl-4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-4-aminobenzoate | |
CAS RN |
111714-47-7 | |
Record name | methyl 3-acetyl-4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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